

An In-depth Technical Guide to the Photophysical Properties of Disperse Green 9

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Green 9 (C.I. 110795; CAS No. 71872-50-9) is a monoazo disperse dye utilized primarily in the textile industry for dyeing polyester fibers.[1][2][3] While its application in coloration is well-established, a comprehensive public-domain characterization of its core photophysical properties is not readily available. This technical guide provides a framework for the systematic evaluation of the photophysical characteristics of Disperse Green 9. It outlines the essential experimental protocols required to determine its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. Although specific quantitative data for Disperse Green 9 is not extensively published, this document presents standardized methodologies and data presentation formats to aid researchers in its characterization. The guide is intended for scientists and professionals interested in the photophysical analysis of disperse dyes for potential applications beyond textiles, including in materials science and as fluorescent probes.

Introduction to Disperse Green 9

Disperse Green 9, with the chemical formula C₁₆H₁₈N₆O₅S, belongs to the monoazo class of dyes.[1][3] These dyes are characterized by the presence of an azo group (-N=N-) connecting aromatic rings. Disperse dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[2] The photophysical properties of such dyes,



which describe the interaction of the substance with light, are fundamental to understanding their color, stability, and potential for fluorescence-based applications.

Core Photophysical Properties: A Framework for Analysis

The key photophysical properties that define a dye's interaction with light are its absorption and emission characteristics, the efficiency of its fluorescence (quantum yield), and the duration of its excited state (fluorescence lifetime).

Data Presentation

A standardized format for presenting the photophysical data of **Disperse Green 9** is crucial for comparative analysis. The following table provides a template for summarizing these key parameters. Note: The values presented in this table are placeholders and should be replaced with experimentally determined data.

Photophysical Parameter	Symbol	Value (in specified solvent)	Unit
Absorption Maximum	λabs	[Insert Value]	nm
Molar Extinction Coefficient	3	[Insert Value]	M-1cm-1
Emission Maximum	λem	[Insert Value]	nm
Stokes Shift	Δλ	[Insert Value]	nm
Fluorescence Quantum Yield	Φf	[Insert Value]	-
Fluorescence Lifetime	τ	[Insert Value]	ns

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible photophysical data.



UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maximum (λ abs) and the molar extinction coefficient (ϵ) of a dye.

Methodology:

- Solution Preparation: Prepare a stock solution of **Disperse Green 9** of a known concentration in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or acetone).
 From the stock solution, prepare a series of dilutions.
- Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument by using the pure solvent as a blank to record the baseline.
- Measurement: Record the absorbance spectra of the diluted solutions in a 1 cm path length quartz cuvette over a wavelength range of approximately 300-800 nm.[4]
- Data Analysis: The wavelength at which the highest absorbance is recorded is the λ abs. The molar extinction coefficient can be calculated using the Beer-Lambert law (A = ϵ cl), where A is the absorbance at λ abs, c is the molar concentration, and I is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to determine the emission maximum (λ em) of the dye.

Methodology:

- Solution Preparation: Use a dilute solution of **Disperse Green 9** (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
- Spectrofluorometer Setup: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
- Measurement: Excite the sample at its absorption maximum (λabs). Record the emission spectrum over a wavelength range starting from the excitation wavelength to the nearinfrared region.



 Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the λem. The Stokes shift is calculated as the difference between λem and λabs.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

- Standard Selection: Choose a fluorescence standard with a known quantum yield that
 absorbs and emits in a similar spectral region as Disperse Green 9. For a green-emitting
 dye, fluorescein in 0.1 M NaOH (Φf = 0.93) or Rhodamine 6G in ethanol (Φf ≈ 0.95) could be
 potential standards, though the choice depends on the determined spectral properties of
 Disperse Green 9.[5]
- Solution Preparation: Prepare a series of dilutions for both the sample (**Disperse Green 9**) and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
- Measurement:
 - Record the UV-Vis absorption spectra for all solutions.
 - Record the fluorescence emission spectra for all solutions, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
- Data Analysis: The quantum yield is calculated using the following equation: Φf,sample =
 Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated
 fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the
 refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the
 standard, respectively.

Fluorescence Lifetime (τ) Measurement



Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its determination.[6][7]

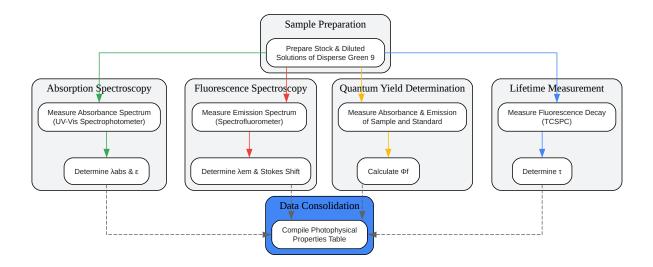
Methodology:

- Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
- Sample Preparation: Use a dilute solution of Disperse Green 9.
- Measurement:
 - Excite the sample with short light pulses at a wavelength near its absorption maximum.
 - The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated thousands or millions of times to build a histogram of photon arrival times.
- Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).

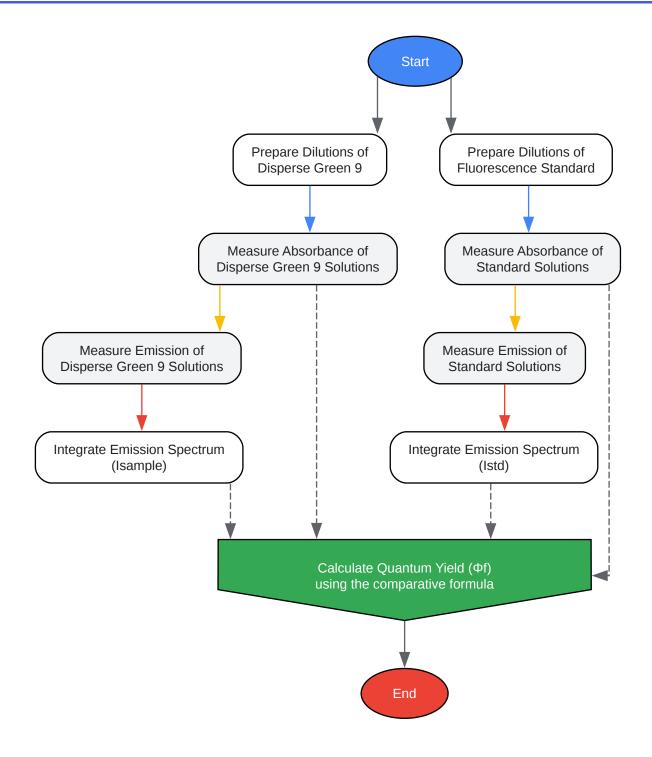
Visualizing Experimental Workflows

Clear diagrams of experimental workflows are crucial for understanding the logical sequence of operations.









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